1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene
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Overview
Description
1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a cyclopropylmethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-bromo-2-fluorobenzene.
Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 1-bromo-2-fluorobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropylmethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclopropylmethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified cyclopropylmethoxy compounds.
Scientific Research Applications
1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules.
Hydrophobic Interactions: The cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions with positively charged sites on target molecules.
Comparison with Similar Compounds
1-Bromo-3-(cyclopropylmethoxy)benzene: Lacks the fluorine atom, making it less polar and potentially less reactive in certain chemical reactions.
1-Bromo-2-fluorobenzene: Lacks the cyclopropylmethoxy group, resulting in different steric and electronic properties.
3-(Cyclopropylmethoxy)-2-fluorobenzene: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
Uniqueness: 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and cyclopropylmethoxy substituents on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDGVJIUAQIHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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